molecular formula C19H17N3O3 B2553541 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide CAS No. 1210496-13-1

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide

Cat. No. B2553541
CAS RN: 1210496-13-1
M. Wt: 335.363
InChI Key: OAGZKSWOEJPTAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an acid with an amine. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . This suggests that a similar approach could be used for synthesizing N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide, starting from the appropriate pyridazinone and phenoxybenzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a thienopyrimidinyl benzamide derivative was determined, and the molecule was found to belong to the tetragonal system . Density functional theory (DFT) calculations are also used to compare optimized geometric bond lengths and angles with experimental values . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of an amide bond suggests potential reactivity through nucleophilic acyl substitution. The pyridazinone moiety could also engage in electrophilic substitution reactions. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Theoretical calculations, such as those performed using DFT, can predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a compound's chemical reactivity . Additionally, spectroscopic studies, including IR, Raman, and NMR, provide information on the vibrational and electronic properties of these compounds .

Relevant Case Studies

The benzamide derivatives discussed in the papers have been studied for their biological activities. For instance, a thienopyrimidinyl benzamide derivative exhibited marked inhibition against various human cancer cell lines, suggesting potential as an anticancer agent . Another study on a pyridazinone derivative revealed its higher reactivity compared to another pyrazole derivative, indicating the significance of the pyridazinone moiety in biological activity . These findings could be relevant for the biological evaluation of this compound.

Scientific Research Applications

Synthesis and Characterization

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide is a compound that falls within a broader class of chemicals known for their diverse applications in scientific research. While specific studies directly addressing this compound were not identified, research on related pyridazinone derivatives provides insight into potential applications. For instance, the synthesis and characterization of new pyridazinone derivatives, including their crystal structure, spectroscopic studies, and theoretical calculations, have been extensively documented. These compounds exhibit significant reactivity, suggesting potential utility in various chemical transformations and as intermediates in the synthesis of more complex molecules (Kalai et al., 2021).

Antimicrobial Applications

Another research direction involves the antimicrobial screening of pyridazinone derivatives. Studies have shown that these compounds, including various benzamides, exhibit inhibitory action against a range of bacterial and fungal strains. This suggests that this compound could potentially be explored for its antimicrobial properties, contributing to the development of new therapeutic agents (Desai et al., 2013).

Antioxidant Activity

The exploration of antioxidant activity is another important research application for pyridazinone derivatives. Compounds within this class have been evaluated for their ability to scavenge free radicals, indicating their potential as antioxidants. This property is crucial in the development of pharmaceuticals and nutraceuticals aimed at mitigating oxidative stress-related diseases (Zhang et al., 2009).

Catalytic Applications

Pyridazinone derivatives have also been studied for their catalytic applications. For example, encapsulation of metal complexes with ligands related to pyridazinone in zeolites has shown to catalyze the oxidation of primary alcohols and hydrocarbons efficiently. This highlights the potential utility of this compound in catalysis, particularly in green chemistry and sustainable industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism of Action

properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18-11-6-12-21-22(18)14-13-20-19(24)16-9-4-5-10-17(16)25-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGZKSWOEJPTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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